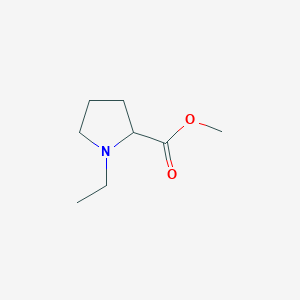

Methyl 1-ethylpyrrolidine-2-carboxylate

Description

Contextualization within Pyrrolidine (B122466) Chemistry and Heterocyclic Compounds

Methyl 1-ethylpyrrolidine-2-carboxylate belongs to the broad class of heterocyclic compounds, which are organic compounds containing a ring structure with at least two different elements as members of the ring. Specifically, it is a derivative of pyrrolidine, a five-membered saturated ring containing one nitrogen atom. The pyrrolidine ring is a prevalent structural motif found in a vast array of natural products, pharmaceuticals, and catalysts. nih.gov

The chemistry of pyrrolidines is rich and varied, largely due to the presence of the nitrogen atom, which imparts basicity and nucleophilicity to the ring system. The substitution pattern on the pyrrolidine ring significantly influences its chemical and physical properties. In the case of this compound, the presence of an ethyl group on the nitrogen atom and a methyl carboxylate group at the 2-position creates a unique electronic and steric environment that dictates its reactivity and potential applications.

Structural Features and Stereochemical Considerations of this compound

The molecular structure of this compound is defined by a central pyrrolidine ring. An ethyl group is attached to the nitrogen atom (position 1), and a methyl carboxylate group (-COOCH3) is attached to carbon atom 2.

A critical aspect of this compound's structure is its chirality. The carbon atom at the 2-position of the pyrrolidine ring is a stereocenter, meaning it can exist in two non-superimposable mirror-image forms, known as enantiomers: (S)-Methyl 1-ethylpyrrolidine-2-carboxylate and (R)-Methyl 1-ethylpyrrolidine-2-carboxylate. This stereochemical feature is of paramount importance in its applications, particularly in the synthesis of chiral molecules where precise three-dimensional arrangement of atoms is crucial for biological activity. nih.gov

The conformation of the five-membered pyrrolidine ring is not planar and typically adopts an envelope or twist conformation. nih.gov The substituents on the ring, including the N-ethyl group and the C2-methyl carboxylate, influence the conformational equilibrium of the ring, which in turn can affect its reactivity and how it interacts with other molecules. nih.govacs.org

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 107599-40-6 |

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| Purity | 97% |

Note: Data sourced from various chemical suppliers. bldpharm.comfluorochem.co.uk

Significance as a Chiral Building Block in Advanced Organic Synthesis

Chiral building blocks are essential tools in modern organic synthesis, particularly for the construction of enantiomerically pure pharmaceuticals and other biologically active compounds. nih.gov this compound, available in its chiral forms, serves as a valuable synthon in this regard.

Its utility stems from the combination of a chiral scaffold (the pyrrolidine ring) and two key functional groups: the tertiary amine and the ester. The tertiary amine can act as a base or a nucleophile, while the ester group can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups. The N-ethyl group provides specific steric and electronic properties compared to the more common N-H or N-Boc protected proline derivatives.

The stereocenter at the 2-position allows for the introduction of chirality into a target molecule at an early stage of a synthetic sequence, a strategy known as the "chiral pool" approach. This is often more efficient than introducing chirality at a later stage through asymmetric catalysis or resolution of a racemic mixture. While specific, large-scale applications in published literature are not widely documented for this exact compound, its structural similarity to other N-alkylated proline esters suggests its potential use in the synthesis of complex alkaloids, specialized amino acids, and peptidomimetics. prepchem.comsciencemadness.org

Overview of Current Academic Research Trajectories for this compound

While dedicated research articles focusing solely on this compound are limited, its role can be understood within the broader context of research on N-alkylated proline derivatives and chiral pyrrolidines.

Current research in this area is often directed towards:

Medicinal Chemistry: The development of novel therapeutic agents. Pyrrolidine scaffolds are integral to many drugs, and the specific substitution pattern of this compound could be explored for the synthesis of new drug candidates. Research into polymers derived from N-ethyl pyrrolidine suggests potential applications in drug delivery systems. nih.gov

Conformational Studies: Investigating the impact of N-alkylation on the conformational preferences of the pyrrolidine ring and the properties of peptides and peptidomimetics containing these modified proline residues. nih.govacs.orgnih.gov Understanding these conformational effects is crucial for designing molecules with specific three-dimensional shapes for biological targeting.

Future research will likely focus on exploring the synthetic utility of this compound in a more systematic way, potentially leading to its application in the synthesis of novel, high-value molecules.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-ethylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-9-6-4-5-7(9)8(10)11-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWKVODROGDHIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 1 Ethylpyrrolidine 2 Carboxylate

Direct Esterification Approaches to Methyl 1-ethylpyrrolidine-2-carboxylate

Direct esterification is a common and straightforward method for the synthesis of esters. In the context of this compound, this typically involves the reaction of the corresponding carboxylic acid, 1-ethylpyrrolidine-2-carboxylic acid, with methanol (B129727).

Acid-Catalyzed Esterification from Pyrrolidine-2-carboxylic Acid Derivatives

The most prevalent method for this transformation is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. mdpi.commasterorganicchemistry.com The reaction is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water. masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, typically sulfuric acid or tosic acid. masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol in this case). masterorganicchemistry.com The subsequent steps involve proton transfer, elimination of a water molecule, and deprotonation of the carbonyl oxygen to yield the final ester product. masterorganicchemistry.com

For the synthesis of this compound, the starting material would be 1-ethylpyrrolidine-2-carboxylic acid. The reaction would be carried out in an excess of methanol, which serves as both a reactant and the solvent, with a catalytic amount of a strong acid.

Table 1: Key Steps in Fischer-Speier Esterification

| Step | Description |

| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. |

| 2. Nucleophilic Attack | The alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon. |

| 3. Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups. |

| 4. Elimination of Water | The protonated hydroxyl group leaves as a water molecule, a good leaving group. |

| 5. Deprotonation | The protonated carbonyl of the ester is deprotonated to yield the final ester. |

This table outlines the generally accepted mechanism for the Fischer-Speier esterification.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To drive the Fischer esterification equilibrium towards the product side and maximize the yield of this compound, several strategies can be employed. A key principle is Le Chatelier's principle, which states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress.

One common optimization technique is to use a large excess of one of the reactants. tamu.edu In this synthesis, using methanol as the solvent ensures it is present in a large molar excess, which pushes the equilibrium towards the formation of the ester. tamu.edu

Another critical factor is the removal of water as it is formed. masterorganicchemistry.com This can be achieved through various methods, including the use of a Dean-Stark apparatus, which physically separates the water from the reaction mixture, or by adding a dehydrating agent.

The choice of acid catalyst and reaction temperature also plays a significant role. While stronger acids can increase the reaction rate, they may also lead to side reactions. Therefore, the catalyst concentration and temperature must be carefully controlled to achieve a balance between reaction rate and selectivity.

Table 2: Parameters for Optimization of Fischer Esterification

| Parameter | Effect on Reaction | Common Approaches |

| Reactant Concentration | A large excess of alcohol shifts the equilibrium towards the products. | Using the alcohol as the solvent. |

| Water Removal | Prevents the reverse reaction (ester hydrolysis) and increases yield. | Dean-Stark apparatus, molecular sieves. |

| Catalyst | Increases the rate of reaction by activating the carboxylic acid. | Sulfuric acid, tosic acid, acidic ion-exchange resins. |

| Temperature | Increases the reaction rate, but can also lead to side reactions if too high. | Typically refluxing the alcohol. |

This table summarizes key parameters that can be adjusted to optimize the yield and purity of the ester product in a Fischer esterification.

N-Alkylation Strategies for Introducing the N-Ethyl Moiety

An alternative synthetic route to this compound involves the N-alkylation of a pre-existing methyl pyrrolidine-2-carboxylate. This approach is particularly useful when the N-unsubstituted or a differently N-substituted proline ester is more readily available.

Nucleophilic Substitution of Protected Pyrrolidine-2-carboxylates

This strategy is based on the nucleophilic character of the secondary amine in the pyrrolidine (B122466) ring. The nitrogen atom acts as a nucleophile, attacking an electrophilic ethylating agent, such as ethyl iodide or ethyl bromide, in an SN2 reaction.

To prevent side reactions, such as O-alkylation or multiple alkylations, it is often necessary to use a protected form of the starting material. However, for the direct N-alkylation of methyl pyrrolidine-2-carboxylate, the reaction can often be controlled to favor mono-alkylation at the nitrogen.

Utilization of Specific Bases and Alkylating Agents

The success of the N-alkylation reaction is highly dependent on the choice of base and alkylating agent. A base is typically required to deprotonate the secondary amine, increasing its nucleophilicity. Common bases for this purpose include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). researchgate.netresearchgate.net Potassium carbonate is a mild and cost-effective base that is widely used for the N-alkylation of heterocycles. researchgate.net

The choice of alkylating agent also influences the reaction rate and yield. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. Therefore, ethyl iodide is often a preferred reagent for introducing the ethyl group. The use of a catalytic amount of potassium iodide can also enhance the reactivity of other ethyl halides. reddit.com

Table 3: Common Reagents for N-Alkylation of Pyrrolidine Derivatives

| Reagent Type | Examples | Role in Reaction |

| Base | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Deprotonates the amine to increase its nucleophilicity. |

| Alkylating Agent | Ethyl Iodide (CH₃CH₂I), Ethyl Bromide (CH₃CH₂Br) | Provides the ethyl group that is attached to the nitrogen atom. |

| Solvent | Acetone, Acetonitrile (B52724), Dimethylformamide (DMF) | Provides a medium for the reaction to occur. |

This table lists common reagents used in the N-alkylation of pyrrolidine derivatives, highlighting their respective roles in the synthesis.

Phase-Transfer Catalysis in N-Alkylation Processes

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). phasetransfercatalysis.com In the context of N-alkylation, PTC can be particularly advantageous as it often allows for the use of milder reaction conditions, simpler work-up procedures, and can enhance reaction rates. nih.gov

A typical PTC system for the N-alkylation of methyl pyrrolidine-2-carboxylate would involve an aqueous phase containing an inorganic base (like potassium carbonate) and an organic phase containing the pyrrolidine ester and the ethylating agent. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the deprotonated amine (as an ion pair) from the aqueous or solid phase into the organic phase where it can react with the ethyl halide. nih.gov This method can lead to high yields and selectivity for the desired N-ethylated product. nih.gov

Pyrrolidine Ring Formation through Cyclization Reactions

The formation of the pyrrolidine ring is a fundamental step in the synthesis of this compound. Cyclization reactions, which involve the formation of the cyclic structure from a linear precursor, are a common and effective approach. nih.gov These strategies can be broadly categorized based on the nature of the bond-forming event.

One of the most direct methods for constructing the pyrrolidine ring is the intramolecular cyclization of a linear precursor. nih.gov This approach typically involves an acyclic molecule containing both a nucleophilic amine and an electrophilic center, separated by a suitable carbon chain, often four atoms long, to facilitate the formation of the five-membered ring.

For the synthesis of N-substituted pyrrolidine-2-carboxylates, a common linear precursor is a γ-halo-α-amino ester. In the case of this compound, a hypothetical precursor could be methyl 2-(ethylamino)-5-halopentanoate. In this molecule, the secondary amine (the ethylamino group) acts as the nucleophile, and the carbon atom bearing a halogen (e.g., bromine or chlorine) serves as the electrophilic site. The intramolecular nucleophilic substitution reaction leads to the formation of the C-N bond, closing the ring and yielding the desired pyrrolidine structure. The formation of pyrrolidones and caprolactams through the intramolecular cyclization of linear precursors is a well-established strategy. researchgate.net

The efficiency of the intramolecular cyclization of linear precursors is often significantly enhanced by the presence of a base. The base plays a crucial role in deprotonating the amino group, thereby increasing its nucleophilicity and facilitating the ring-closing reaction.

In the cyclization of a precursor like methyl 2-(ethylamino)-5-halopentanoate, a non-nucleophilic base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (TEA) is typically employed. The base abstracts the proton from the secondary amine, generating a more potent nucleophilic amide anion. This anion then readily attacks the electrophilic carbon bearing the leaving group (the halogen), resulting in an intramolecular Sₙ2 reaction that forms the pyrrolidine ring. This base-mediated pathway is a cornerstone of synthesizing various pyrrolidine derivatives from acyclic starting materials. nih.gov Copper-catalyzed intramolecular C-H amination has also been studied as a method for synthesizing pyrrolidines, offering an alternative pathway for ring closure. nih.gov

[3+2] Cycloaddition reactions represent a powerful and atom-economical method for the one-pot synthesis of five-membered heterocyclic rings like pyrrolidines. osaka-u.ac.jpresearchgate.net This approach involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne. nih.gov For the synthesis of pyrrolidine-2-carboxylates, the most common 1,3-dipole is an azomethine ylide.

An azomethine ylide can be generated in situ from various precursors, such as the condensation of an α-amino acid ester with an aldehyde or by the thermal or photochemical ring-opening of an aziridine. acs.org In a potential one-pot synthesis of this compound, an azomethine ylide could be formed from the reaction of ethylamine and methyl glyoxylate. This ylide would then react with a dipolarophile like methyl acrylate. The concerted [3+2] cycloaddition would directly yield the substituted pyrrolidine ring, installing the carboxylate group at the 2-position. This methodology is highly valued for its ability to construct complex polycyclic systems containing the pyrrolidine moiety in a single, efficient step. mdpi.comresearchgate.net

Table 1: Comparison of Pyrrolidine Ring Formation Strategies

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Cyclization of Linear Precursors | Intramolecular nucleophilic substitution of an acyclic amino ester. | Straightforward concept, readily available precursors. | May require multiple steps to synthesize the linear precursor. |

| Base-Mediated Cyclization | Use of a base to enhance the nucleophilicity of the amine for ring closure. | Increased reaction rate and yield. | Requires careful selection of base to avoid side reactions. |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene in a one-pot process. | High atom economy, stereocontrol is often possible, rapid construction of the ring. | Generation of the 1,3-dipole can be sensitive to reaction conditions. |

Stereoselective and Enantioselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of molecules like this compound is of paramount importance. These methods aim to produce a single enantiomer or diastereomer in high purity.

Asymmetric hydrogenation is a powerful technique for establishing stereocenters with high enantioselectivity. queensu.ca This method typically involves the reduction of a prochiral unsaturated substrate, such as an alkene or imine, using hydrogen gas and a chiral transition-metal catalyst.

For the enantioselective synthesis of this compound, a relevant precursor would be methyl 1-ethyl-1H-pyrrole-2-carboxylate. The aromatic pyrrole ring can be hydrogenated to the saturated pyrrolidine ring. By using a chiral catalyst, this reduction can be controlled to produce predominantly one enantiomer. Chiral ruthenium-phosphine complexes, such as those employing ligands like PhTRAP, have proven highly effective in the asymmetric hydrogenation of N-protected pyrrole-2-carboxylates, yielding the corresponding proline derivatives with high enantiomeric excess (ee). nih.gov The hydrogenation of substituted pyridines and pyrroles using chiral auxiliaries or heterogeneous catalysts like Rh/C has also been explored to create multiple stereocenters with a high degree of control. illinois.edu

Table 2: Catalyst Systems for Asymmetric Hydrogenation of Pyrrole Derivatives

| Catalyst System | Substrate Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Ru-(S,S)-(R,R)-PhTRAP | N-Boc-pyrrole-2-carboxylate | 79% ee | nih.gov |

| Ru-(S,S)-(R,R)-PhTRAP | N-Boc-2,3,5-trisubstituted pyrroles | 93-99.7% ee | nih.gov |

| Rh/C with chiral auxiliary | (S)-proline-appended pyrrole | 98:2 dr | illinois.edu |

Enzymatic resolution is a biocatalytic method used to separate a racemic mixture into its constituent enantiomers. This technique relies on the high stereoselectivity of enzymes, which catalyze a reaction on only one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. whiterose.ac.uk

Kinetic resolution of racemic this compound could be achieved using enzymes like lipases or proteases. whiterose.ac.uk For example, a lipase could be used to selectively hydrolyze one enantiomer of the racemic ester to its corresponding carboxylic acid. The unreacted ester (the desired enantiomer) could then be separated from the carboxylic acid product. Alternatively, a racemic precursor alcohol could be resolved through enzyme-catalyzed asymmetric acetylation, where the enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. whiterose.ac.uk More recent approaches combine photochemistry with enzymatic catalysis in one-pot syntheses to produce chiral N-Boc-protected aminopyrrolidines with high conversion and enantiomeric excess. nih.gov Transaminases have also been employed to trigger cyclizations, providing enantio-complementary pathways to 2-substituted pyrrolidines. acs.org

Utilization of Chiral Starting Materials and Auxiliaries

The foundation of asymmetric synthesis often lies in the use of either chiral starting materials, which are compounds sourced from nature's "chiral pool," or chiral auxiliaries, which are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction.

Chiral Starting Materials: A common and effective strategy involves starting a synthesis from an already enantiomerically pure compound. For pyrrolidine synthesis, amino acids like L-proline or D-proline and their derivatives are exemplary starting points. For instance, (S)-prolinol can be used as a chiral precursor to generate specific enantiomers of related pyrrolidine structures. google.com Another approach utilizes non-amino acid-based chiral molecules; for example, the synthesis of a novel chiral pyrrolidine has been successfully performed using 2,3-O-iso-propylidene-D-erythronolactol as the foundational chiral scaffold. nih.gov This method leverages the inherent stereochemistry of the starting material to build the desired pyrrolidine core.

Chiral Auxiliaries: When a suitable chiral starting material is unavailable, chiral auxiliaries offer a powerful alternative. These are enantiomerically pure compounds that are covalently bonded to the substrate to induce diastereoselectivity in a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. whiterose.ac.ukacs.org

A prominent example is the use of Oppolzer's camphorsultam. nih.gov In the synthesis of pyrrolidine-based fragments, the camphorsultam can be attached to an azomethine ylide precursor. nih.gov This auxiliary then directs the facial selectivity of a subsequent 1,3-dipolar cycloaddition reaction, leading to the formation of a homochiral pyrrolidine. nih.gov This method has been successfully applied to the multigram scale-up of key chiral pyrrolidine fragments. acs.org Other auxiliaries, such as Evans oxazolidinones, have also been employed to set stereocenters within an acyclic precursor prior to the cyclization event that forms the pyrrolidine ring. whiterose.ac.uk

| Auxiliary/Starting Material | Synthetic Strategy | Key Advantage |

| Oppolzer's Camphorsultam | Auxiliary-controlled 1,3-dipolar cycloaddition of azomethine ylides. acs.orgnih.gov | High diastereoselectivity; auxiliary can be conveniently removed and recycled. acs.orgnih.gov |

| (S)-Prolinol | Use as a chiral building block for further elaboration. google.com | Direct transfer of chirality from a readily available starting material. google.com |

| Evans Oxazolidinone | Diastereoselective alkylation or aldol (B89426) reactions prior to ring cyclization. whiterose.ac.uk | Well-established and predictable control over stereocenter formation. whiterose.ac.uk |

| 2,3-O-iso-propylidene-D-erythronolactol | Chiral starting material for multi-step synthesis. nih.gov | Provides a rigid chiral scaffold to build upon. nih.gov |

Control of Stereochemistry during Ring Formation or Functionalization

Achieving stereocontrol is paramount during the key bond-forming events that either create the pyrrolidine ring itself or modify it. This can be accomplished through various catalytic and substrate-controlled methods.

During Ring Formation: The stereochemical outcome of the cyclization step is a critical determinant of the final product's configuration. Asymmetric 1,3-dipolar cycloaddition is a general and powerful route to create diversely functionalized, homochiral pyrrolidines. nih.gov By attaching a chiral auxiliary like Oppolzer's camphorsultam to the azomethine ylide, the approach of the dipolarophile is sterically hindered on one face, leading to a highly selective reaction. acs.orgnih.gov This substrate-controlled approach ensures that the stereochemistry is set during the ring-forming step. Another strategy involves enantioselective intramolecular aza-Michael reactions, where a chiral phosphoric acid catalyst can promote the cyclization of a Cbz-protected bis-homoallylic amine to yield enantioenriched pyrrolidines. whiterose.ac.uk

During Functionalization: For pre-existing pyrrolidine rings, stereochemistry can be controlled during functionalization reactions at specific positions. For instance, highly enantioselective rhodium-catalyzed arylation of aliphatic N-tosylaldimines can be used to synthesize chiral 2-aryl pyrrolidines. organic-chemistry.org The use of specific chiral ligands, such as bicyclo[3.3.0]octadiene ligands, in combination with the rhodium catalyst is crucial for achieving high enantioselectivity. organic-chemistry.org Similarly, catalyst-tuned regio- and enantioselective hydroalkylation reactions can functionalize 3-pyrrolines to provide either C2- or C3-alkylated pyrrolidines with high stereocontrol, depending on whether a Cobalt or Nickel catalyst is used. organic-chemistry.org

| Method | Stage of Control | Key Reagents/Catalysts | Stereochemical Outcome |

| Auxiliary-Directed 1,3-Dipolar Cycloaddition | Ring Formation | Azomethine ylide with chiral auxiliary (e.g., camphorsultam). nih.gov | High diastereoselectivity leading to enantiomerically pure cycloadducts. nih.gov |

| Asymmetric Aza-Michael Cyclization | Ring Formation | Chiral Phosphoric Acid (CPA) catalyst. whiterose.ac.uk | High enantiomeric excesses in the resulting pyrrolidine products. whiterose.ac.uk |

| Rhodium-Catalyzed Arylation | Functionalization | Rhodium hydroxide complex with chiral bicyclo[3.3.0]octadiene ligands. organic-chemistry.org | Highly enantioselective formation of 2-aryl pyrrolidines. organic-chemistry.org |

Process Optimization and Scale-Up Techniques for this compound Production

Transitioning a synthetic route from laboratory-scale to large-scale production requires significant process optimization to ensure safety, efficiency, and economic viability. Modern techniques such as continuous flow chemistry and microfluidics offer substantial advantages over traditional batch processing.

Application of Continuous Flow Reactors for Synthesis

Continuous flow chemistry involves pumping reagents through a network of tubes or channels where the reaction occurs. This methodology offers superior control over reaction parameters, enhanced safety, and potential for automation. For the synthesis of pyrrolidine derivatives, flow reactors have been used effectively. For example, the hydrogenation of 1-ethyl-2-nitromethylene pyrrolidine, a related precursor, can be performed continuously in a flow reactor packed with a granular catalyst. google.com This setup ensures high selectivity and productivity, which can be difficult to achieve in batch mode. google.com The use of microwave-assisted continuous-flow organic synthesis (MACOS) has also been demonstrated for key C-C bond-forming reactions in the synthesis of complex molecules containing structural motifs related to pyrrolidines. nih.gov

Microfluidic Technologies in Reaction Engineering

Microfluidic reactors are a miniaturized form of flow reactors with channels on the micrometer scale. They offer exceptionally high surface-area-to-volume ratios, leading to rapid heat and mass transfer. nih.gov This precise control allows for reactions to be run under conditions that are often inaccessible in batch reactors, potentially leading to higher yields and selectivities. The synthesis of pyrrolidin-2-ones has been achieved via a photoinduced organocatalyzed cyclization in a microchannel reactor, demonstrating a green and efficient route that can be carried out under mild conditions. rsc.org The integration of multiple synthetic and purification steps within a single microfluidic device further enhances efficiency and allows for the automated synthesis of complex molecules. nih.govresearchgate.net

Strategies for Large-Scale Production Efficiency

Efficient large-scale production relies on a combination of robust chemistry and optimized processing. A key strategy is the development of synthetic routes that are not only high-yielding but also minimize the use of hazardous reagents and costly purification steps. For chiral syntheses, the ability to recycle the source of chirality is crucial for economic viability. In the synthesis of a chiral pyrrolidine fragment using an Oppolzer's sultam auxiliary, the process was refined during scale-up to allow for the easy removal and subsequent reuse of the auxiliary. acs.org

Furthermore, converting traditional batch processes to continuous flow operations is a major strategy for improving large-scale efficiency. google.com Continuous processes can run for extended periods without shutdown, leading to higher throughput. They also improve safety by minimizing the volume of hazardous materials present at any given time and allow for tighter control over reaction exotherms. rsc.org The combination of an efficient, high-yielding chemical synthesis with the technical advantages of continuous manufacturing provides a powerful strategy for the large-scale production of this compound.

| Technology | Key Advantage for Scale-Up | Example Application |

| Continuous Flow Reactors | Enhanced safety, better heat/mass transfer, higher throughput, automation. nih.gov | Continuous hydrogenation of a pyrrolidine precursor in a packed-bed reactor. google.com |

| Microfluidic Reactors | Precise control over reaction conditions, rapid screening and optimization. nih.govrsc.org | Photoinduced organocatalyzed synthesis of pyrrolidin-2-ones. rsc.org |

| Auxiliary Recycling | Reduced cost of goods for asymmetric synthesis. acs.org | Recovery and reuse of Oppolzer's chiral sultam in a multigram synthesis. acs.org |

Chemical Reactivity and Transformations of Methyl 1 Ethylpyrrolidine 2 Carboxylate

Reactions Involving the Ester Functional Group

The methyl ester group is a primary site for chemical modification through several fundamental organic reactions.

Hydrolysis to Pyrrolidine-2-carboxylic Acid Derivatives

The ester functional group of Methyl 1-ethylpyrrolidine-2-carboxylate can be hydrolyzed to yield the corresponding carboxylic acid, 1-Ethylpyrrolidine-2-carboxylic acid. This transformation is typically achieved under basic conditions. The reaction involves the saponification of the ester using an alkali base, followed by acidification to protonate the resulting carboxylate salt.

Research has shown that the hydrolysis of pyrrolidine-2-carboxylate esters is a standard procedure for obtaining the free acid. For instance, the hydrolysis of related ester compounds can be carried out using alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide. google.com The rate of hydrolysis can be influenced by factors such as pH and temperature. Studies on the hydrolysis of L-proline methyl ester, a related compound, have provided insights into the kinetics of this transformation. nih.gov

Table 1: Conditions for Hydrolysis of Pyrrolidine-2-Carboxylate Esters

| Reactant | Reagents | Solvent | Conditions | Product | Citation |

| (R)-ethyl 1-ethylpyrrolidine-2-carboxylate | Alkali Base (e.g., NaOH, KOH, LiOH) | Water, Alcohol/Water mixtures | Varies (e.g., room temperature to reflux) | (R)-1-ethylpyrrolidine-2-carboxylic acid | google.com |

| L-proline methyl ester | Deuterium Oxide (D₂O) | Buffered D₂O | 25 °C, neutral pD | L-proline | nih.gov |

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this means the methyl group can be replaced by other alkyl groups (e.g., ethyl, propyl) by reacting it with the corresponding alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic for attack by the new alcohol. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Under basic conditions, a strong base, typically the alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for an ethyl ester), acts as a nucleophile. masterorganicchemistry.com This process proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com Various catalysts, including potassium phosphate (B84403) (K₂HPO₄) and silica (B1680970) chloride, have been shown to be effective for transesterification under mild conditions. organic-chemistry.org

Table 2: General Conditions for Transesterification

| Reaction Type | Catalyst | Nucleophile/Solvent | Mechanism | Product Example | Citation |

| Acid-Catalyzed | H₂SO₄, Sc(OTf)₃ | Ethanol | Protonation-Addition-Elimination | Ethyl 1-ethylpyrrolidine-2-carboxylate | masterorganicchemistry.comorganic-chemistry.org |

| Base-Catalyzed | Sodium Ethoxide (NaOEt) | Ethanol | Nucleophilic Addition-Elimination | Ethyl 1-ethylpyrrolidine-2-carboxylate | masterorganicchemistry.com |

| Heterogeneous Catalyst | K₂HPO₄ | Methanol (B129727) | - | Methyl Esters | organic-chemistry.org |

Amidation Reactions for Carboxamide Synthesis

The methyl ester of 1-ethylpyrrolidine-2-carboxylate can be converted into various carboxamides through amidation reactions. A direct method involves the reaction of the ester with an amine. However, this reaction is often slow and requires high temperatures.

A more common and efficient method involves reacting the ester with an organometallic reagent derived from an amine. For example, N-ethylpyrrolidine-2-carboxylic acid 2,6-dimethyl anilide can be synthesized by reacting this compound with 2,6-dimethyl aniline (B41778) magnesium bromide. google.com This Grignard-type reaction is followed by hydrolysis to yield the desired amide. google.com

Alternatively, peptide coupling methods can be employed. This involves first hydrolyzing the ester to the carboxylic acid, which is then activated and coupled with an amine. Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt). rsc.orgresearchgate.net

Table 3: Examples of Amidation Reactions

| Starting Material | Reagents | Product | Reaction Type | Citation |

| N-ethyl pyrrolidine-2 carboxylic acid methyl ester | 2,6-dimethyl aniline magnesium bromide | N-ethyl pyrrolidine-2 carboxylic acid 2,6-dimethyl anilide | Grignard-type Amidation | google.com |

| L-proline methyl ester | 2-aminonicotinic acid, EDC, HOBt, Et₃N | Amide 2 | Peptide Coupling | researchgate.net |

| N-protected amino acid | Isobutylchloroformate, N-Methylmorpholine, amino acid methyl ester hydrochloride | Dipeptide | Mixed Anhydride Method | rsc.org |

Reduction of the Ester to Corresponding Alcohols

The ester group of this compound can be reduced to a primary alcohol, yielding (1-ethylpyrrolidin-2-yl)methanol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective at reducing esters. libretexts.org

Lithium aluminum hydride (LiAlH₄) is the most common reagent used for this purpose. libretexts.orgkhanacademy.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the intermediate alkoxide. khanacademy.org Other powerful reducing agents like diisobutylaluminium hydride (DIBAL-H) can also be used. google.com While the reaction proceeds through an aldehyde intermediate, it cannot be isolated as it is more reactive than the starting ester. libretexts.org

Table 4: Reagents for the Reduction of Esters to Alcohols

| Reagent | Substrate Compatibility | Conditions | Product | Citation |

| Lithium aluminum hydride (LiAlH₄) | Reduces esters, carboxylic acids, aldehydes, ketones | Anhydrous ether, then H₂O workup | Primary Alcohol | libretexts.orgkhanacademy.org |

| Diisobutylaluminium hydride (DIBAL-H) | Reduces esters and other carbonyls | Anhydrous solvent at low temperature | Primary Alcohol | google.com |

| Sodium borohydride (NaBH₄) | Does not typically reduce esters | - | No reaction | libretexts.org |

| Borane (BH₃•THF) | Reduces carboxylic acids, can reduce esters | THF | Primary Alcohol | khanacademy.org |

Transformations at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the pyrrolidine ring is a tertiary amine, which influences its reactivity.

Nucleophilic Substitution Reactions

The synthesis of this compound itself involves a key nucleophilic substitution reaction at the nitrogen atom of a precursor. The nitrogen atom of Methyl pyrrolidine-2-carboxylate acts as a nucleophile to attack an alkylating agent.

This N-alkylation introduces the ethyl group onto the nitrogen of the pyrrolidine ring. The reaction typically involves treating Methyl pyrrolidine-2-carboxylate with an ethylating agent, such as bromoethane (B45996) or diethyl sulfate, often in the presence of a base to neutralize the acid formed during the reaction. google.com This two-step approach of protection (as an ester), followed by alkylation, ensures regioselectivity at the nitrogen atom. As the nitrogen in the final product, this compound, is a tertiary amine, it does not typically undergo further nucleophilic substitution where it would act as a leaving group. Instead, it can act as a nucleophile or a base in other reactions.

Table 5: N-Alkylation for the Synthesis of N-Ethyl Pyrrolidine Derivatives

| Substrate | Alkylating Reagent | Base/Conditions | Product | Citation |

| Pyrrolidine-2-carboxylic acid derivatives | Bromoethane, Diethyl sulfate | Base (e.g., K₂CO₃) | N-ethyl pyrrolidine-2-carboxylic acid derivative | google.com |

| N-tert-butoxycarbonyl-2-carboxyl-4-hydroxyethyl pyrrolidine | Methyl iodide | NaOH | N-methylated product | google.com |

Reactions Involving the Pyrrolidine Ring System

The pyrrolidine ring, particularly at the α-position to the nitrogen, is susceptible to oxidation, leading to the formation of N-acyliminium ions. These reactive intermediates are valuable for further C-C bond-forming reactions.

A prominent method for this transformation is the Shono oxidation, which can be performed either electrochemically or through chemical means. nih.gov Recently, a homogeneous, copper-catalyzed Shono-type oxidation has been developed, offering a complementary approach. nih.gov This method utilizes oxidants like N-fluorobenzenesulfonimide (NFSI) or Selectfluor II to generate aminal intermediates from proline residues within peptides. These intermediates can then be functionalized in a one-pot procedure with a variety of nucleophiles. nih.gov The reaction is tolerant of many functional groups, and the proline residue can be modified regardless of its position in a peptide chain. nih.gov

Another approach involves the use of hypervalent iodine(III) reagents. nih.gov For example, treating N-protected pyrrolidines with iodosylarenes in the presence of trimethylsilylazide (TMSN₃) can lead to α-azidonation. nih.gov Similarly, reagents like dichloro(4-nitrophenyl)iodane have been shown to produce α,β,β-oxidation products. nih.gov The intermediate N-acyliminium ion can be trapped by solvents like methanol to yield α-methoxy derivatives. nih.gov

Table 1: Oxidation Reactions of Proline Derivatives

| Starting Material Type | Reagent/Condition | Intermediate | Product Type | Ref |

|---|---|---|---|---|

| N-Alkyl Proline Derivative | Cu(I) catalyst, NFSI, MeOH | N-Acyliminium Ion | α-Alkoxy Amide | nih.gov |

| N-Protected Pyrrolidine | (PhIO)n / TMSN₃ | N-Acyliminium Ion | α-Azido Carbamate (B1207046) | nih.gov |

| N-Carbamate Pyrrolidine | Dichloro(4-nitrophenyl)iodane | N-Acyliminium Ion | α,β,β-Oxidation Product | nih.gov |

The Curtius rearrangement, a classical method for converting carboxylic acids to amines, exhibits unique behavior with certain proline derivatives. nih.gov When N-Boc-protected quaternary proline derivatives are subjected to thermal Curtius rearrangement conditions (using diphenylphosphoryl azide, DPPA), they undergo an "interrupted" rearrangement, yielding ring-opened ketones and unsaturated pyrrolidines instead of the expected carbamates. acs.orgnih.govvapourtec.com

The process begins with the formation of an acyl azide, which rearranges to an isocyanate. acs.orgnih.gov However, this quaternary isocyanate is sterically hindered, preventing nucleophilic attack. nih.gov Instead, it fragments, expelling a cyanate (B1221674) anion to form a highly electrophilic cyclic N-acyliminium species. acs.orgnih.gov The fate of this intermediate is dictated by the nature of the substituent on the quaternary carbon. vapourtec.comalmacgroup.com

Small Aliphatic Substituents: The N-acyliminium ion reacts with residual water, leading to ring-opening and the formation of γ-amino ketone products. acs.orgnih.gov

Benzylic Substituents: The N-acyliminium intermediate undergoes tautomerization to generate more stable, conjugated unsaturated pyrrolidines. acs.orgnih.gov

This transformation has been successfully adapted to a continuous flow process, allowing for safe, gram-scale synthesis of the resulting products. nih.govvapourtec.com

Table 2: Products of Interrupted Curtius Rearrangement of N-Boc Quaternary Proline Derivatives

| Quaternary Substituent (R₁) | Proposed Intermediate | Product Type | Example Product | Ref |

|---|---|---|---|---|

| Methyl | N-Acyliminium Ion | γ-Amino Ketone | BocHN-(CH₂)₃-CO-CH₃ | nih.govthieme-connect.com |

Unsaturated analogues of this compound, such as those containing an α,β-unsaturated ester moiety, are key substrates for nucleophilic addition reactions, which are fundamental for constructing substituted pyrrolidine rings. rsc.orgacs.org The aza-Michael reaction, or conjugate addition of an amine, is a powerful method for C-N bond formation. researchgate.net

In the context of pyrrolidine synthesis, the addition of nucleophiles to α,β-unsaturated carbonyl compounds can be catalyzed by proline derivatives themselves, acting as organocatalysts. nih.govresearchgate.net The mechanism often involves the formation of an enamine from the secondary amine of pyrrolidine and the unsaturated aldehyde or ketone. rsc.org This enamine then acts as the nucleophile.

For an unsaturated analogue of this compound, direct nucleophilic addition would occur at the β-carbon, which is electrophilic due to conjugation with the carbonyl group. rsc.org

Nucleophilic Addition: Hard nucleophiles tend to attack the carbonyl carbon (1,2-addition), while softer nucleophiles preferentially attack the β-carbon (1,4- or conjugate addition). rsc.org The addition of amines, thiols, or carbon nucleophiles like enolates or organocuprates to α,β-unsaturated esters (enoates) is a common strategy for introducing substituents. rsc.orgnih.gov

Electrophilic Addition: While less common for the pyrrolidine ring itself unless aromatized, electrophilic addition is highly relevant to unsaturated side chains or related precursors. For instance, radical additions to homoallylic diazirines can be used to construct the pyrroline (B1223166) ring system. nih.gov The reaction of an electrophilic radical (like a trifluoromethyl radical) with the C=C bond, followed by intramolecular trapping, leads to substituted pyrrolines. nih.gov

The synthesis of polysubstituted pyrrolidines often relies on [3+2] dipolar cycloadditions of azomethine ylides with electrophilic alkenes, a powerful method for building the five-membered ring with high stereocontrol. acs.org

Advanced Spectroscopic and Structural Elucidation of Methyl 1 Ethylpyrrolidine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For Methyl 1-ethylpyrrolidine-2-carboxylate, the expected ¹H NMR spectrum would show distinct signals for the protons of the ethyl group, the pyrrolidine (B122466) ring, and the methyl ester group.

Based on data from analogous compounds like N-acetyl-L-proline methyl ester, the chemical shifts (δ) can be predicted. rsc.org The protons of the methyl group of the ethyl substituent would likely appear as a triplet, while the methylene (B1212753) protons would be a quartet. The protons on the pyrrolidine ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other. The methine proton at the C2 position, adjacent to the carboxylate, is expected to be a doublet of doublets. The methyl protons of the ester group would appear as a singlet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| CH (C2) | ~3.0 - 3.5 | dd |

| CH₂ (C3) | ~1.8 - 2.2 | m |

| CH₂ (C4) | ~1.6 - 2.0 | m |

| CH₂ (C5) | ~2.8 - 3.2 | m |

| N-CH₂ | ~2.5 - 3.0 | q |

| N-CH₂-CH₃ | ~1.0 - 1.3 | t |

| O-CH₃ | ~3.6 - 3.8 | s |

Note: This is a predictive table based on analogous structures. Actual values may vary.

¹³C NMR and DEPT Analysis for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca

The ¹³C NMR spectrum of this compound is expected to show signals for all eight carbon atoms. The carbonyl carbon of the ester will be the most downfield signal. The carbons of the pyrrolidine ring will appear in the aliphatic region, with their exact shifts influenced by the nitrogen and the ethyl group. The carbons of the ethyl group and the methyl ester will also have characteristic chemical shifts.

Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 Phase |

| C=O | ~170 - 175 | - |

| C2 | ~60 - 65 | + |

| C3 | ~28 - 33 | - |

| C4 | ~22 - 27 | - |

| C5 | ~50 - 55 | - |

| N-CH₂ | ~45 - 50 | - |

| N-CH₂-CH₃ | ~12 - 17 | + |

| O-CH₃ | ~50 - 55 | + |

Note: This is a predictive table based on analogous structures. Actual values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule. sdsu.eduyoutube.com For this compound, COSY would show correlations between the protons of the ethyl group (methylene to methyl) and among the adjacent protons on the pyrrolidine ring (e.g., H2 with H3, H3 with H4, and H4 with H5).

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net This allows for the definitive assignment of each proton signal to its corresponding carbon atom in the backbone.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. sdsu.eduresearchgate.net This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC would show a correlation from the methyl protons of the ester to the carbonyl carbon, and from the protons of the N-ethyl group to the C2 and C5 carbons of the pyrrolidine ring.

Application in Mechanistic Studies and Reaction Monitoring

While specific studies on this compound are not prevalent, NMR spectroscopy is a powerful tool for monitoring reactions and elucidating mechanisms involving similar N-alkylated proline derivatives. rsc.org For example, the progress of the N-ethylation of proline methyl ester could be monitored by observing the disappearance of the N-H proton signal and the appearance of the signals corresponding to the ethyl group in the ¹H NMR spectrum. Kinetic studies can be performed by integrating key signals over time. Furthermore, the formation of any side products or intermediates can be identified and characterized, providing valuable insights into the reaction pathway.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by specific absorption bands.

A strong absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C-N stretching vibration of the tertiary amine in the pyrrolidine ring would likely appear in the 1180-1250 cm⁻¹ region. The C-H stretching vibrations of the aliphatic ethyl and pyrrolidine groups would be observed around 2850-2960 cm⁻¹. The spectrum of the related compound 1-ethyl-2-pyrrolidinone shows a characteristic carbonyl absorption. nist.gov

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | 1735 - 1750 |

| C-N (Tertiary Amine) | 1180 - 1250 |

| C-H (Aliphatic) | 2850 - 2960 |

| C-O (Ester) | 1000 - 1300 |

Note: This is a predictive table based on analogous structures. Actual values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. It also offers structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern would be characteristic of N-alkylated proline esters. Common fragmentation pathways include the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the pyrrolidine ring. The NIST WebBook provides mass spectral data for the closely related N-methyl-L-proline methyl ester, showing a prominent molecular ion peak and characteristic fragment ions. nist.gov The fragmentation of esters can sometimes be complex, and the molecular ion may not always be observed, depending on the ionization method used. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unambiguously determining the elemental formula of a compound by measuring its mass with extremely high accuracy. libretexts.org Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas due to the mass defect of their constituent atoms. libretexts.org For this compound (C₈H₁₅NO₂), HRMS provides an exact mass that confirms its elemental composition, distinguishing it from any potential isomers. The technique relies on the principle that the exact mass of an atom is not an integer, allowing for the calculation of a unique mass for a specific formula. libretexts.org

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO₂ |

| Theoretical Exact Mass (Monoisotopic) | 157.1103 u |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Observed Ion | [M+H]⁺ |

LC-MS for Purity and Molecular Weight Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is highly effective for assessing the purity of this compound and confirming its molecular weight. The sample is first injected into an HPLC system, where it is separated from impurities. The eluent from the column is then introduced into the mass spectrometer, which serves as a detector, providing molecular weight information for each separated component.

A hydrophilic interaction high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of similar compounds like N-methyl-2-pyrrolidinone. nih.gov Such a method would involve extraction with a solvent like acetonitrile (B52724), followed by analysis on a triple quadrupole mass spectrometer using a positive ionization mode. nih.gov This approach ensures both high sensitivity and specificity.

Table 2: Illustrative LC-MS Parameters for Analysis

| Parameter | Description |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-phase C18 (e.g., 100 mm x 3 mm, 3 µm particle size) units.it |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid sielc.com |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| MS Detector | Triple Quadrupole Mass Spectrometer |

| Ionization | Positive Turbo-Ion Spray Ionization nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. chromatographyonline.com It is well-suited for the analysis of this compound, which can be readily vaporized. In GC-MS, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. mdpi.com Separation occurs based on the compound's boiling point and affinity for the column's stationary phase. As components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a molecular fingerprint that allows for definitive identification by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) database. mdpi.com

Table 3: Typical GC-MS Operating Conditions

| Parameter | Description |

|---|---|

| GC System | Gas Chromatograph with Capillary Column |

| Column | HP-VOC capillary column (e.g., 30 m x 0.2 mm, 1.12 µm film thickness) chromatographyonline.com |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C chromatographyonline.com |

| Oven Program | Start at 50 °C, ramp at 10 °C/min to 250 °C, hold for 5 min |

| MS Detector | Quadrupole Mass Analyzer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-550 m/z chromatographyonline.com |

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. nih.gov For a chiral compound like this compound, which possesses a stereocenter at the C2 position of the pyrrolidine ring, confirming the absolute configuration (whether it is the R or S enantiomer) is crucial. The technique involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of every atom. soton.ac.uk

While obtaining a suitable crystal can be a limiting factor, the data from a successful crystallographic analysis provides unambiguous proof of the molecule's absolute structure. nih.gov This is particularly important in pharmaceutical research, where the biological activity of enantiomers can differ significantly. soton.ac.uk

Chromatographic Analysis Techniques for Separation and Purity

Chromatographic techniques are fundamental for the separation of this compound from reaction byproducts and starting materials, as well as for assessing its purity. advancechemjournal.com These methods exploit differential partitioning of the compound between a stationary phase and a mobile phase. medchemexpress.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity analysis of non-volatile compounds. medchemexpress.com In the context of this compound, reversed-phase HPLC is a common mode of operation. units.it In this setup, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, such as a mixture of acetonitrile and water. units.itadvancechemjournal.com Polar compounds elute first, while less polar compounds are retained longer on the column. The purity of the sample is determined by the area of its corresponding peak in the chromatogram relative to the total area of all peaks.

Table 4: General HPLC Method for Purity Analysis

| Parameter | Specification |

|---|---|

| Stationary Phase | C18 silica (B1680970) gel (octadecylsilane) units.it |

| Mobile Phase | A: Water + 0.1% Trifluoroacetic Acid (TFA), B: Acetonitrile + 0.1% TFA |

| Gradient | 5% B to 95% B over 20 minutes |

| Detector | UV-Vis Detector at 210 nm |

| Column Temperature | 25 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Table 5: Illustrative TLC Monitoring of a Synthesis Reaction

| Lane | Description | Observed Spots (Rf value) | Interpretation |

|---|---|---|---|

| 1 (Co-spot) | Starting Material + Reaction Mixture | 0.65, 0.40 | Reference points for starting material and product. |

| 2 (t = 0 hr) | Reaction Mixture at start | 0.65 | Only starting material is present. |

| 3 (t = 2 hr) | Reaction Mixture after 2 hours | 0.65 (intense), 0.40 (faint) | Reaction has started; product is forming. |

| 4 (t = 6 hr) | Reaction Mixture after 6 hours | 0.65 (faint), 0.40 (intense) | Reaction is nearing completion. |

| 5 (Standard) | Pure Product | 0.40 | Reference for the final product. |

Column Chromatography for Product Purification

Column chromatography stands as a pivotal technique for the purification of this compound from reaction mixtures. This method leverages the differential affinities of the components in a mixture for a stationary phase and a mobile phase, thereby enabling their separation. The selection of an appropriate stationary and mobile phase is critical for achieving high purity of the target compound.

For the purification of pyrrolidine derivatives, silica gel is overwhelmingly the most common stationary phase employed due to its polarity and ability to separate compounds based on subtle differences in their functional groups and stereochemistry. The choice of the mobile phase, or eluent, is dictated by the polarity of the compound of interest and the impurities to be removed. A carefully selected solvent system will allow the target compound to move through the column at a rate distinct from that of byproducts and unreacted starting materials.

While specific documented purification protocols for this compound are not extensively detailed in publicly available literature, the purification of structurally analogous pyrrolidine derivatives provides a strong basis for establishing effective chromatographic conditions. Research on similar compounds frequently reports the use of solvent systems that are mixtures of a relatively non-polar solvent and a more polar solvent. This allows for the fine-tuning of the eluent strength to achieve optimal separation.

Detailed findings from the purification of related pyrrolidine compounds are summarized in the interactive table below, offering insights into typical chromatographic conditions that could be adapted for this compound.

Table 1: Exemplary Column Chromatography Conditions for Pyrrolidine Derivatives

| Compound | Stationary Phase | Mobile Phase/Eluent | Reference |

| Di-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | Silica Gel | 40% Ethyl acetate (B1210297) in Hexane | ed.ac.uk |

| Di-tert-butyl (2S,4S)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate | Silica Gel | 20% Ethyl acetate in Hexane | ed.ac.uk |

| rac-(1R,2S,3R,4S,7S)-3-((benzyloxy)carbonyl)-7-hydroxybicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Silica Gel | 0-5% Methanol (B129727) in Dichloromethane | acs.org |

| (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride | Not Specified | Not Specified (Flash Chromatography) | acs.org |

| N-nitroso-l-proline methyl ester | Not Specified | Dichloromethane | mdpi.com |

The separation of diastereomeric mixtures of proline derivatives has also been successfully achieved using column chromatography, highlighting the technique's resolving power. nih.gov In many synthetic procedures involving pyrrolidine structures, column chromatography is the final purification step to yield the product with high purity. google.com

The process typically involves dissolving the crude reaction mixture in a minimal amount of the mobile phase or a suitable solvent and loading it onto the top of a prepared silica gel column. The mobile phase is then passed through the column, and fractions are collected sequentially. The composition of these fractions is monitored, often by thin-layer chromatography (TLC), to identify those containing the purified this compound.

Computational and Theoretical Studies on Methyl 1 Ethylpyrrolidine 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics, are fundamental to understanding the electronic properties and energetics of a molecule. acs.orgnih.gov These calculations provide a detailed picture of the molecule's structure and electron distribution. acs.org

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. nih.gov For Methyl 1-ethylpyrrolidine-2-carboxylate, DFT calculations can predict key structural parameters. The core of the molecule is a proline ring, which is known to adopt specific puckered conformations. nih.govnih.gov DFT helps to calculate the precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state.

The electronic structure can also be elucidated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Table 1: Representative Structural Parameters for a Proline Derivative Core Structure Calculated by DFT This table presents typical data for a proline ester scaffold, as specific optimized geometry data for this compound is not detailed in the available literature. The values illustrate the type of information obtained from DFT calculations.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-N (in ring) | 1.46 |

| C=O (ester) | 1.21 |

| C-O (ester) | 1.34 |

| **Bond Angles (°) ** | |

| O=C-O (ester) | 125.0 |

| C-N-C (in ring) | 108.5 |

| Dihedral Angles (°) | |

| ω (amide equivalent) | ~180 (trans) |

| φ (backbone equivalent) | ~ -65 |

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. Molecular Electrostatic Potential (MEP) maps are visual representations of this charge distribution. For this compound, an MEP map would typically show a region of negative potential (electron-rich) around the oxygen atoms of the carboxylate group, making them potential sites for electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms.

These calculations quantify the partial atomic charges on each atom, providing a more detailed understanding of the molecule's polarity and its potential for engaging in electrostatic interactions with other molecules.

Molecular Modeling and Conformational Analysis

The pyrrolidine (B122466) ring in this compound is not planar and can adopt several different conformations, or "puckers." nih.gov Molecular modeling techniques are employed to identify the most stable of these conformations and understand how they might interact with other molecules.

The proline ring typically exists in two major puckered states: 'endo' and 'exo'. nih.gov The relative stability of these puckers is influenced by the substituents on the ring and the nitrogen atom. nih.gov In this compound, the N-ethyl group plays a significant role in determining the preferred conformation. Computational energy calculations can determine the energy difference between the endo and exo puckers, predicting which is more prevalent at equilibrium. nih.gov

Furthermore, another key conformational feature of proline-containing structures is the potential for cis and trans isomers with respect to the bond preceding the nitrogen atom. nih.govnih.gov For a tertiary amine like the one in this molecule, the focus remains primarily on the ring pucker. Modeling can also predict how the molecule might form non-covalent interactions, such as hydrogen bonds (if interacting with a donor) or van der Waals forces, with other molecules. acs.org

The specific three-dimensional shape of a molecule is intrinsically linked to its reactivity. The conformation of the pyrrolidine ring affects the accessibility of the lone pair of electrons on the nitrogen atom and the orientation of the methyl carboxylate group. For instance, one ring pucker might sterically hinder one face of the molecule, directing an approaching reactant to the opposite face. This has significant implications for stereoselective reactions where the molecule is used as a catalyst or a chiral building block. researchgate.net The exo ring pucker is known to favor more compact secondary protein structures, a principle that can be extended to understand how the conformation of this molecule might influence its interactions in a larger chemical system. nih.gov

Applications of Methyl 1 Ethylpyrrolidine 2 Carboxylate in Advanced Chemical Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

As a derivative of proline, Methyl 1-ethylpyrrolidine-2-carboxylate is inherently chiral. The commercially available (S)-enantiomer, (S)-Methyl 1-ethylpyrrolidine-2-carboxylate, underscores its availability for stereoselective reactions synquestlabs.com. Chiral building blocks are fundamental to asymmetric synthesis, allowing for the construction of enantiomerically pure target molecules, which is critical in the development of pharmaceuticals.

The primary value of a chiral building block like this compound lies in its ability to introduce a specific stereochemistry into a new, more complex molecule. The synthesis of the related compound, Methyl 1-methylpyrrolidine-2-carboxylate, starting from the naturally occurring amino acid L-Proline, establishes a clear pathway from the chiral pool to this class of compounds chemicalbook.com. In principle, the pyrrolidine (B122466) scaffold can be incorporated into larger structures, with the C-2 stereocenter influencing the stereochemical outcome of subsequent reactions. While the compound is well-suited for this role, specific, documented examples of its application to create other enantiomerically enriched compounds are not prevalent in surveyed literature.

The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals. A chirally pure pyrrolidine derivative serves as an excellent starting point for the synthesis of more complex chiral heterocyclic systems. The functional handles of this compound—the secondary amine (after potential de-ethylation or as a tertiary amine directing group) and the carboxylate group—provide reactive sites for further elaboration and ring-forming reactions. Despite this potential, its specific role as a precursor for other chirally pure heterocyclic systems is not extensively detailed in published synthetic routes.

Intermediate in the Synthesis of Complex Heterocyclic Compounds

The construction of fused heterocyclic ring systems often requires specific and highly reactive intermediates. While this compound possesses functionalities that could theoretically be used to build such systems, established synthetic methodologies for the following heterocyclic families typically employ different precursors.

The pyrrolo[1,2-b]pyridazine (B13699388) core is a significant heterocyclic framework. A review of common synthetic strategies reveals that its construction does not typically involve the use of pyrrolidine-2-carboxylate derivatives. Instead, the most prevalent methods include:

Condensation Reactions: These methods often start with 1-aminopyrrole (B1266607) derivatives which react with dicarbonyl compounds or their equivalents beilstein-journals.orgnih.gov.

Cycloaddition Reactions: A highly effective method involves the [3+2] cycloaddition of mesoionic oxazolo-pyridazinones (generated in situ) with dipolarophiles like methyl or ethyl propiolate. This reaction proceeds through a tricyclic intermediate that eliminates carbon dioxide to yield the target pyrrolo[1,2-b]pyridazine nih.gov. Another approach is the 1,3-dipolar cycloaddition of pyridazinium ylides with alkynes nih.gov.

A summary of common precursors for this heterocyclic system is presented below.

| Precursor Type | Reaction | Reference |

| 1-Aminopyrrole Derivatives | Condensation with dicarbonyls | beilstein-journals.orgnih.gov |

| Mesoionic Oxazolo-pyridazinones | [3+2] Cycloaddition with alkynes | nih.gov |

| Pyridazinium Ylides | 1,3-Dipolar Cycloaddition | nih.gov |

| 2-[2-(4-fluorophenyl)-2-oxo... | Condensation with carbazate/chalcone | nih.govresearchgate.net |

Pyrimidines and their fused analogs, pyridopyrimidines, are ubiquitous in medicinal chemistry. The synthesis of these scaffolds is well-established and relies on building the pyrimidine (B1678525) ring from acyclic precursors or by modifying an existing pyrimidine. A review of the literature shows that common strategies for pyridopyrimidines include the cyclization of substituted pyridines or the condensation of aminopyrimidines with various reagents nih.gov. For instance, a polysubstituted fluoropyridone can be cyclized with formic acid to afford a pyridopyrimidone core nih.gov. There is no significant evidence in the surveyed literature to suggest that this compound is used as a standard precursor for constructing these ring systems.

While the direct application of this compound in the synthesis of the specific heterocycles mentioned above is not well-documented, its structural motifs are key components in a vast array of biologically active molecules. The N-alkylated pyrrolidine-2-carboxylate framework is a recurring feature in medicinal chemistry. Its value lies in its role as a rigid, chiral scaffold that can orient functional groups in a defined three-dimensional space, which is crucial for molecular recognition and biological activity. Therefore, while its use as a reactive intermediate in building complex fused rings like pyrrolo[1,2-b]pyridazines or pyridopyrimidines is not its primary documented role, its contribution to diverse chemical frameworks is realized when it is incorporated as a fundamental structural unit in larger molecules.

Application in Organocatalysis and Ligand Design

The dual functionality of a secondary amine and a carboxylate group within the pyrrolidine ring system has positioned derivatives of proline, such as this compound, as valuable entities in asymmetric synthesis. These applications primarily fall into two categories: their use as organocatalysts to promote stereoselective reactions and their role as foundational structures for the development of chiral ligands in transition metal catalysis.

Utilization as an Organocatalyst in Asymmetric Reactions

The field of asymmetric organocatalysis, which utilizes small organic molecules to catalyze enantioselective transformations, has been significantly influenced by proline and its derivatives. nih.govwikipedia.org The fundamental catalytic cycle often involves the formation of an enamine or iminium ion intermediate through the reaction of the pyrrolidine's secondary amine with a carbonyl compound. nih.gov This mode of activation allows for highly controlled and stereoselective carbon-carbon and carbon-heteroatom bond formations, including aldol (B89426) and Mannich reactions. nih.govrsc.org

While extensive research has focused on proline itself, the modification of the pyrrolidine ring, such as the N-ethylation and methylation of the carboxylic acid in this compound, offers a strategy to fine-tune the catalyst's steric and electronic properties. These modifications can influence the catalyst's solubility, stability, and the stereochemical outcome of the reaction. For instance, a new 4-hydroxy-L-proline derivative with a charged substituent was synthesized to facilitate mechanistic studies of proline-catalyzed reactions, demonstrating the impact of such modifications. beilstein-journals.org Although direct and detailed research findings on the specific use of this compound as an organocatalyst in asymmetric reactions are not extensively documented in publicly available literature, its structural similarity to well-established proline-based catalysts suggests its potential in this capacity.

Development as a Ligand in Transition Metal Catalysis

The nitrogen and oxygen atoms in this compound make it an excellent candidate for development as a chiral ligand in transition metal-catalyzed reactions. The design of effective ligands is crucial for controlling the reactivity and selectivity of the metal center. nih.gov Pyrrolidine-based compounds, including derivatives of proline, have been successfully employed as ligands in a variety of transformations, most notably in palladium-catalyzed reactions. nih.govnih.gov

The synthesis of ligands from pyrrolidine derivatives allows for the creation of a chiral environment around the metal, which is essential for asymmetric catalysis. For example, palladium complexes with P,π-chelating ferrocene (B1249389) phosphinoallyl ligands have been synthesized and evaluated as pre-catalysts in allylic amination and Suzuki-Miyaura cross-coupling reactions. rsc.org Furthermore, a Korean patent application mentions this compound in the context of a ligand exchange reaction involving palladium, indicating its potential utility in this area. lookchem.com The development of N-aryl-2-allyl pyrrolidines via palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes further underscores the importance of the pyrrolidine scaffold in ligand design for creating complex molecular structures. nih.gov

Table 1: Examples of Pyrrolidine Derivatives in Transition Metal Catalysis

| Pyrrolidine Derivative Type | Metal | Reaction Type | Reference |

| N-Aryl-2-allyl pyrrolidines | Palladium | Carboamination | nih.gov |

| P,π-chelating ferrocene phosphinoallyl ligands | Palladium | Allylic amination, Suzuki-Miyaura coupling | rsc.org |

| Indolyl-NNN-type ligands | Palladium | Suzuki C-C coupling | mdpi.com |

| (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs | Palladium | C(sp3)-H activation | nih.gov |

Contribution to Agrochemical Synthesis